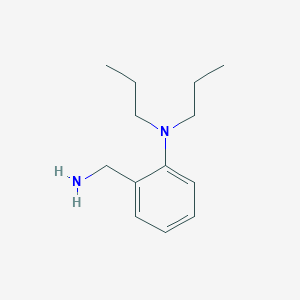
2-(Aminomethyl)-N,N-dipropylaniline
Overview
Description
2-(Aminomethyl)-N,N-dipropylaniline is an organic compound characterized by the presence of an aminomethyl group attached to an aniline ring, with two propyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)-N,N-dipropylaniline is bacterial membranes . This compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .
Mode of Action
This compound interacts with its targets by accepting protons from its surroundings . This leads to a stronger proton sponge effect, which increases the permeability of bacterial membranes . As a result, antibiotics can more easily reach their intracellular targets .
Biochemical Pathways
Its ability to increase bacterial membrane permeability suggests that it may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Its ability to accept protons suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is an increase in bacterial membrane permeability . This allows antibiotics to more effectively reach their intracellular targets, potentially enhancing their efficacy .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of protons in its surroundings can enhance its proton sponge effect, increasing its ability to permeabilize bacterial membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N,N-dipropylaniline can be achieved through several methods. One common approach involves the reaction of N,N-dipropylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N,N-dipropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the specific reaction conditions.
Scientific Research Applications
2-(Aminomethyl)-N,N-dipropylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-N,N-diethyl aniline
- 2-(Aminomethyl)-N,N-dimethyl aniline
- 2-(Aminomethyl)-N,N-dibutyl aniline
Uniqueness
2-(Aminomethyl)-N,N-dipropylaniline is unique due to its specific combination of aminomethyl and dipropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFJUXFXKOKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


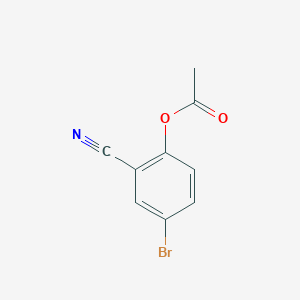
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
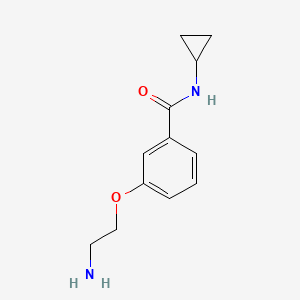
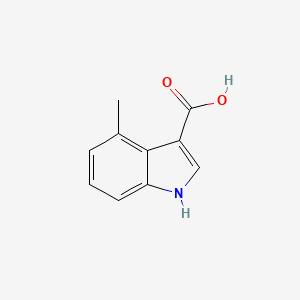
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)
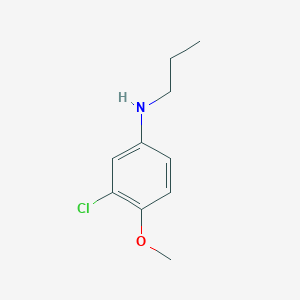
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
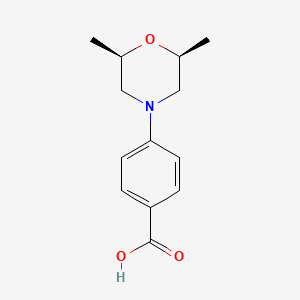
![6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)
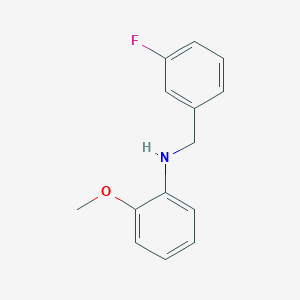
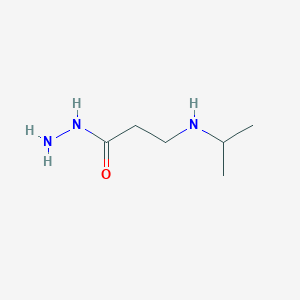
![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)
